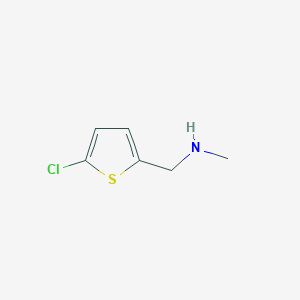

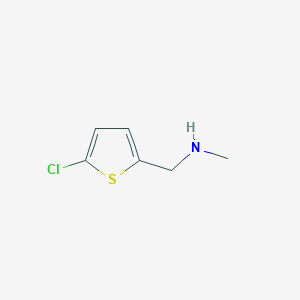

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

Description

BenchChem offers high-quality (5-Chlorothiophen-2-ylmethyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-ylmethyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSUSWOXAUPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368943 | |

| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70696-37-6 | |

| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chlorothiophen-2-ylmethyl)-methyl-amine chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine

Abstract

This technical guide provides a comprehensive analysis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine, a substituted thiophene derivative of interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic building block, its precise structural characterization and purity assessment are paramount for its application in research and drug development. This document details the compound's chemical identity, provides an overview of its synthetic logic, and presents a multi-faceted analytical strategy for its unambiguous identification and quantification. We delve into spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind methodological choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals to establish self-validating analytical protocols for this and structurally related compounds.

Chemical Identity and Physicochemical Properties

(5-Chlorothiophen-2-ylmethyl)-methyl-amine, also known by its IUPAC name 1-(5-chlorothiophen-2-yl)-N-methylmethanamine, is a secondary amine featuring a chlorinated thiophene ring. The thiophene moiety is a common scaffold in pharmaceuticals, and the chloro-substitution can significantly modulate the molecule's electronic properties and metabolic stability.[1]

Structure:

Figure 1. 2D Chemical Structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.

The core physicochemical properties of the compound are summarized in the table below. These values are essential for selecting appropriate analytical solvents, predicting chromatographic behavior, and ensuring proper storage conditions.

| Property | Value | Source |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)-N-methylmethanamine | [2] |

| CAS Number | 70696-37-6 | [3] |

| Molecular Formula | C₆H₈ClNS | [2][3] |

| Molecular Weight | 161.65 g/mol | [3] |

| Monoisotopic Mass | 161.00659 Da | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Synthetic Strategy Overview & Rationale

While numerous synthetic routes to substituted thiophenes exist, a common and logical approach for synthesizing (5-Chlorothiophen-2-ylmethyl)-methyl-amine is through the reductive amination of 5-chlorothiophene-2-carbaldehyde with methylamine.

Causality of the Synthetic Choice: This pathway is widely employed due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), with the latter being milder and often preferred for sensitive substrates. Understanding this synthesis is critical for an analyst, as potential impurities may include unreacted aldehyde, over-alkylated tertiary amine, or byproducts from the reducing agent.

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis provides the foundational evidence for structural confirmation. The combination of NMR and Mass Spectrometry creates a self-validating system, where NMR elucidates the carbon-hydrogen framework and connectivity, while MS confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.[4] For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, both ¹H and ¹³C NMR are required.

Protocol: NMR Sample Preparation

-

Solvent Selection: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[4]

Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiophene H3 | ~6.85 | Doublet (d) | 1H | Located on the thiophene ring, coupled to H4. |

| Thiophene H4 | ~6.70 | Doublet (d) | 1H | Coupled to H3. Its chemical shift is influenced by the adjacent chloro-substituent.[6] |

| Methylene (-CH₂-) | ~3.80 | Singlet (s) | 2H | Benzylic-type protons adjacent to the thiophene ring and the nitrogen atom. |

| Amine (-NH-) | ~1.5-2.5 | Broad Singlet (br s) | 1H | Labile proton; chemical shift is concentration and temperature dependent. May exchange with trace D₂O. |

| Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H | Attached to the nitrogen atom. |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene C2 | ~145 | Carbon bearing the aminomethyl substituent. |

| Thiophene C5 | ~128 | Carbon bearing the chloro substituent. |

| Thiophene C3 | ~127 | Protonated ring carbon. |

| Thiophene C4 | ~125 | Protonated ring carbon adjacent to C5. |

| Methylene (-CH₂-) | ~50 | Aliphatic carbon adjacent to nitrogen and the aromatic ring. |

| Methyl (-CH₃) | ~36 | Aliphatic carbon of the N-methyl group.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol: MS Sample Preparation (for ESI-MS)

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acidification (Optional but Recommended): Add a trace amount (e.g., 0.1%) of formic acid to the solution. This promotes the formation of the protonated [M+H]⁺ ion, enhancing signal intensity for amines.

-

Direct Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or injected through an LC system. LC-MS is preferred as it provides simultaneous chromatographic separation and mass analysis.[7]

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 162.0139 | The protonated molecular ion is expected to be the base peak in ESI positive mode. The value is calculated for the most abundant isotopes (¹²C₆¹H₉³⁵Cl¹⁴N¹³²S¹).[2] |

| [M]⁺ | 161.0066 | The molecular ion peak, observable in techniques like Electron Ionization (EI).[2] |

| Fragment Ion | ~126 | Corresponds to the loss of the methylamine group (-NHCH₃), resulting in the stable 5-chlorothienyl-2-methyl cation. This is a characteristic α-cleavage fragmentation pattern for such amines.[8] |

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment. Both GC and HPLC are viable techniques, but they present different analytical considerations.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While the target amine is amenable to GC, secondary amines can pose a challenge.

Expert Insight: Direct analysis of secondary amines by GC can lead to poor peak shape (tailing) due to their interaction with active sites (e.g., residual silanols) on the column and inlet liner.[9] This adsorption can compromise quantification and resolution. To mitigate this, two primary strategies are employed:

-

Use of Base-Deactivated Columns: Employing a column specifically designed for amine analysis, which has been treated to mask active sites, is crucial.[9]

-

Derivatization: Converting the amine into a less polar, more volatile derivative (e.g., a pentafluorobenzamide) can dramatically improve chromatographic performance, although it adds a sample preparation step.[10][11]

Protocol: Example GC-FID Method

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-5ms or a specific base-deactivated column (e.g., Agilent J&W DB-Amines), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Detector Temperature: 300 °C.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse method for purity analysis in pharmaceutical development due to its versatility and non-destructive nature. It is exceptionally well-suited for analyzing polar compounds like (5-Chlorothiophen-2-ylmethyl)-methyl-amine.[12]

Protocol: Example RP-HPLC-UV Method

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., Waters Symmetry, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Justification: The use of formic acid as a mobile phase modifier is critical. It helps to protonate the amine, ensuring a single ionic form and preventing interaction with free silanols on the silica backbone, which leads to sharp, symmetrical peaks.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~240 nm (Thiophene derivatives typically have strong UV absorbance in this region).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL.

Integrated Analytical Workflow

The confirmation of both identity and purity for a new batch of (5-Chlorothiophen-2-ylmethyl)-methyl-amine requires an integrated approach. No single technique is sufficient. The following workflow represents a robust, self-validating system for final compound release in a research or development setting.

Caption: Integrated workflow for the validation of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.

Conclusion

The robust characterization of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is achieved through the synergistic application of modern analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition. Chromatographic methods, particularly reverse-phase HPLC, offer a precise and reliable means for purity determination. By understanding the rationale behind each analytical choice—from sample preparation to data interpretation—researchers can implement a self-validating quality control strategy, ensuring the integrity of this valuable chemical building block for its intended applications in scientific discovery and development.

References

-

ChemicalRegister. (n.d.). N-methylacetamide,2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide Suppliers & Manufacturers. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). amine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). amine. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 27, 2026, from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

ResearchGate. (n.d.). 13C and 1H NMR study of N-5′-methylsalicylideneanilines. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. Retrieved January 27, 2026, from [Link]

-

LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 27, 2026, from [Link]

-

Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved January 27, 2026, from [Link]

-

ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved January 27, 2026, from [Link]

-

ScienceDirect. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - [(5-chlorothiophen-2-yl)methyl](methyl)amine (C6H8ClNS) [pubchemlite.lcsb.uni.lu]

- 3. 70696-37-6|1-(5-Chlorothiophen-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov.tw [fda.gov.tw]

- 8. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Chlorothiophen-2-ylmethyl)-methyl-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Identification

The chemical structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is characterized by a methylamino-methyl group attached to the second position of a 5-chlorothiophene ring.

Figure 1: 2D structure of (5-Chlorothiophen-2-ylmethyl)-methyl-amine.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-((5-chlorothiophen-2-yl)methyl)methanamine |

| Molecular Formula | C₆H₈ClNS |

| SMILES | CNCC1=CC=C(S1)Cl |

| InChI | InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |

| InChIKey | FSFSUSWOXAUPJW-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of (5-Chlorothiophen-2-ylmethyl)-methyl-amine have been predicted using cheminformatics tools and by analogy with similar compounds. These predictions are valuable for anticipating its behavior in various experimental settings.[3][4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 161.65 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~220-240 °C | Estimated based on the boiling point of 5-chloro-2-thiophenecarboxaldehyde (99 °C at 21 mmHg) and related N-methyl-benzylamines. |

| Melting Point | Not readily predictable | Likely to be a low-melting solid or a liquid at room temperature. |

| LogP | ~2.5 | Predicted using online cheminformatics tools, suggesting moderate lipophilicity.[4] |

| pKa (of the amine) | ~9-10 | Estimated based on the pKa of typical secondary alkylamines. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | Predicted based on its chemical structure. |

Proposed Synthesis

A highly plausible and efficient method for the synthesis of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is through the reductive amination of 5-chlorothiophene-2-carboxaldehyde with methylamine.[5][6][7] This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Figure 2: Proposed synthesis workflow via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

5-Chlorothiophene-2-carboxaldehyde[8]

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add methylamine (1.1-1.5 eq). If using an aqueous solution of methylamine, the amount of methanol should be adjusted accordingly. Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of methanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane to the residue and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (5-Chlorothiophen-2-ylmethyl)-methyl-amine.

Predicted Spectral Properties

The structural features of (5-Chlorothiophen-2-ylmethyl)-methyl-amine suggest characteristic signals in its NMR and IR spectra.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on the analysis of similar structures.[9][10][11]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| Thiophene H-3 | ~6.8 | ~125 | Doublet, coupled to H-4. |

| Thiophene H-4 | ~6.7 | ~126 | Doublet, coupled to H-3. |

| CH₂ | ~3.8 | ~50 | Singlet (or broadened singlet due to coupling with N-H). |

| N-CH₃ | ~2.4 | ~36 | Singlet. |

| N-H | ~1.5-2.5 (broad) | - | Broad singlet, exchangeable with D₂O. |

| Thiophene C-2 | - | ~145 | Quaternary carbon attached to the methylene group. |

| Thiophene C-5 | - | ~128 | Quaternary carbon attached to the chlorine atom. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations associated with the substituted thiophene ring.[12][13][14]

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3300-3500 | Weak to Medium | Stretching |

| C-H (thiophene) | 3100-3120 | Medium | Stretching |

| C-H (aliphatic) | 2800-3000 | Medium | Stretching |

| C=C (thiophene) | 1400-1500 | Medium | Stretching |

| C-N | 1180-1250 | Medium | Stretching |

| C-Cl | 700-800 | Strong | Stretching |

Reactivity and Chemical Behavior

The chemical reactivity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine is dictated by the interplay of its functional groups:

-

Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other reactions typical of secondary amines.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system, though the chlorine atom at the 5-position is electron-withdrawing. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The sulfur atom can be oxidized under strong oxidizing conditions.

-

Benzylic-like Methylene Group: The CH₂ group is activated by the adjacent thiophene ring and may be susceptible to radical substitution under appropriate conditions.

Potential Biological Activities and Applications

While no specific biological activities have been reported for (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the structural motifs present suggest several potential areas of interest for drug discovery and development.

-

Anticancer Activity: Many thiophene derivatives, including chlorothiophene-based chalcones, have demonstrated significant anticancer properties.[15] The chlorothiophene moiety can enhance the stability and potency of compounds.

-

Anti-inflammatory and Analgesic Properties: Thiophene-containing compounds are known to exhibit anti-inflammatory and analgesic effects, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is a key component of many compounds with antibacterial and antifungal properties.[1]

-

Central Nervous System (CNS) Activity: The N-methyl-benzylamine scaffold, of which this molecule is a heterocyclic analog, is found in numerous CNS-active compounds.

The combination of the chlorothiophene ring and the secondary amine makes (5-Chlorothiophen-2-ylmethyl)-methyl-amine an interesting candidate for library synthesis and screening in various drug discovery programs.

Conclusion

(5-Chlorothiophen-2-ylmethyl)-methyl-amine is a molecule with significant potential for applications in medicinal chemistry and materials science. Although experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted properties, and potential biological relevance based on established chemical knowledge. The proposed synthetic route via reductive amination offers a straightforward and efficient method for its preparation, enabling further investigation into its chemical and biological characteristics. As research into novel thiophene derivatives continues to expand, compounds such as this will likely play a valuable role in the development of new therapeutic agents and functional materials.

References

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]

- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

-

Elsevier. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Chemaxon. Marvin - Chemical Drawing Software. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]

- Google Patents. Preparation method of 5-chlorothienyl-2-carboxylic acid. CN105085469A.

-

National Institutes of Health. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Available from: [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

-

ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]

-

Encyclopedia MDPI. Biological Activities of Thiophenes. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

Molinspiration Cheminformatics. Available from: [Link]

-

National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available from: [Link]

-

National Institutes of Health. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

ResearchGate. 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 4. On-line Software [vcclab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]

Unlocking the Therapeutic Potential of (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivatives: A Technical Guide to Target Identification and Validation

This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for the emerging class of compounds derived from (5-Chlorothiophen-2-ylmethyl)-methyl-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of thiophene-based pharmacophores with actionable, field-proven methodologies for target identification and validation. By elucidating the causal relationships behind experimental choices and providing detailed protocols, this guide serves as a roadmap for unlocking the full therapeutic potential of this promising chemical scaffold.

Introduction: The Thiophene Scaffold as a Privileged Pharmacophore

The thiophene ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Its bioisosteric similarity to the benzene ring allows it to interact with a wide array of biological targets, while the sulfur atom imparts unique physicochemical properties that can enhance potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a remarkable breadth of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neurological activities.[2][3]

The subject of this guide, the (5-Chlorothiophen-2-ylmethyl)-methyl-amine core, incorporates several key features that suggest significant therapeutic promise. The chloro-substituent can modulate the electronic properties of the thiophene ring and provide a key interaction point with target proteins. The methyl-amine side chain offers a basic center that can engage in ionic interactions and hydrogen bonding, crucial for receptor and enzyme binding. This guide will delve into the most probable therapeutic targets for derivatives of this core structure, drawing logical inferences from the well-established pharmacology of related thiophene compounds.

High-Potential Therapeutic Target Classes

Based on the extensive literature on thiophene derivatives, we have identified three primary therapeutic areas with high potential for (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives: Oncology, Inflammation, and Infectious Diseases. Furthermore, given the lipophilic nature of the thiophene core, a secondary area of high interest is Central Nervous System (CNS) disorders.

Oncology: Targeting Aberrant Kinase Signaling

A significant number of thiophene-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] The planarity of the thiophene ring is thought to contribute to effective binding within the ATP-binding pocket of many kinases.[4]

Potential Kinase Targets:

-

c-Jun N-terminal Kinases (JNKs): These stress-activated protein kinases are implicated in cancer cell proliferation, survival, and apoptosis.[5] Thiophene-based small molecules have been successfully developed as JNK inhibitors.[5]

-

Multi-Kinase Inhibitors: The concept of targeting multiple kinases simultaneously is a promising strategy to overcome chemoresistance.[6] Benzothiophene derivatives have shown efficacy as multi-kinase inhibitors, suggesting that the related chlorothiophene scaffold could yield compounds with a similar polypharmacological profile.[6]

Inflammation: Modulation of Pro-Inflammatory Enzymes

Thiophene derivatives are well-represented among anti-inflammatory drugs, primarily targeting key enzymes in the arachidonic acid cascade.[7][8]

Potential Enzyme Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Several approved non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene core.[7]

-

5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are potent inflammatory mediators, particularly in asthma and allergic responses.[9] Thiophene derivatives have shown potent 5-LOX inhibitory activity.[9]

Infectious Diseases: Novel Antimicrobial Mechanisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiophene-containing compounds have emerged as a promising class with diverse mechanisms of action.[10]

Potential Microbial Targets:

-

Bacterial DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. A class of antibacterial thiophenes has been identified that targets DNA gyrase through a unique allosteric mechanism, conferring activity against fluoroquinolone-resistant strains.[11]

-

Bacterial Outer Membrane Proteins (OMPs): For Gram-negative bacteria, the outer membrane presents a significant permeability barrier. Thiophene derivatives have been shown to bind to OMPs, potentially disrupting membrane integrity or function.[12][13]

Central Nervous System Disorders: Modulating Neurological Receptors

The lipophilicity of the thiophene ring can facilitate penetration of the blood-brain barrier (BBB), making thiophene derivatives attractive candidates for CNS-acting drugs.[4]

Potential Neurological Targets:

-

Serotonin 5-HT2A Receptors: This receptor is a key target for antipsychotics, antidepressants, and anxiolytics. The structural features of (5-Chlorothiophen-2-ylmethyl)-methyl-amine are consistent with those of other amine-containing compounds that interact with serotonin receptors.

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for the in vitro validation of the potential therapeutic targets identified above. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Kinase Inhibition Profiling

A primary screen against a panel of cancer-relevant kinases is the logical first step to explore the oncology potential of (5-Chlorothiophen-2-ylmethyl)-methyl-amine derivatives.

Diagram 1: Kinase Inhibition Assay Workflow

Caption: Workflow for determining kinase inhibitory activity.

Protocol 3.1.1: Radiometric Kinase Inhibition Assay

-

Prepare Reagents:

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution in Kinase Assay Buffer to achieve final assay concentrations (e.g., 0.01 to 100 µM).

-

Kinase: Dilute the purified kinase (e.g., JNK1) in Kinase Assay Buffer to the working concentration (e.g., 10 nM).

-

Substrate: Dilute the peptide or protein substrate in Kinase Assay Buffer (e.g., 10 µM).

-

ATP Mix: Prepare a solution of cold ATP and [γ-³³P]ATP in Kinase Assay Buffer to a final concentration of 100 µM with a specific activity of ~500 cpm/pmol.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the diluted test compound.

-

Add 20 µL of the diluted kinase.

-

Add 20 µL of the diluted substrate.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the ATP mix.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 25 µL of 3% phosphoric acid.

-

-

Detection:

-

Transfer 50 µL of the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate three times with 0.75% phosphoric acid.

-

Dry the plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 3.1.2: Luminescent Kinase Inhibition Assay (ADP-Glo™) [14]

-

Prepare Reagents:

-

Follow the reagent preparation steps as in Protocol 3.1.1, but use non-radiolabeled ATP.

-

-

Assay Procedure:

-

Perform the kinase reaction in a 384-well plate with a total volume of 5 µL.

-

After the incubation period, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[14]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[14]

-

-

Detection:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values as described above.

-

COX/LOX Inhibition Assays

To assess the anti-inflammatory potential, screening against COX-1, COX-2, and 5-LOX is essential.

Protocol 3.2.1: COX-2 Inhibitor Screening Assay (Fluorometric) [15]

-

Prepare Reagents:

-

COX Assay Buffer: Provided in commercial kits (e.g., Sigma-Aldrich MAK399).

-

Test Compound: Prepare a 10x stock solution of the desired test concentrations in COX Assay Buffer.

-

COX-2 Enzyme (human recombinant): Reconstitute as per the manufacturer's instructions.[15]

-

Arachidonic Acid (Substrate): Prepare a working solution as per the kit protocol.

-

COX Probe: Provided in the kit.

-

-

Assay Procedure:

-

In a 96-well opaque plate, add 10 µL of the diluted test compound or vehicle (for control).

-

Add the reconstituted COX-2 enzyme to all wells except the background control.

-

Add the COX Probe and Cofactor solution to all wells.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the Arachidonic Acid solution.

-

-

Detection:

-

Immediately measure the fluorescence in kinetic mode for 10-20 minutes at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to COX-2 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Protocol 3.2.2: 5-LOX Inhibitor Screening Assay (Fluorometric) [16]

-

Prepare Reagents:

-

LOX Assay Buffer: Provided in commercial kits (e.g., BioVision K980-100).

-

Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

5-LOX Enzyme: Provided in the kit.

-

LOX Substrate: Prepare a working solution as per the kit protocol.

-

LOX Probe: Provided in the kit.

-

-

Assay Procedure:

-

In a 96-well white plate, add the test compound.

-

Add the 5-LOX enzyme to all wells except the background control.

-

Add the LOX Probe.

-

Incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the LOX Substrate.

-

-

Detection:

-

Measure the fluorescence in kinetic mode for 30-40 minutes at Ex/Em = 500/536 nm.[16]

-

-

Data Analysis:

-

Calculate the percent inhibition and IC50 value based on the rate of fluorescence increase.

-

Antimicrobial Activity and Mechanism Assays

A tiered approach is recommended, starting with broad-spectrum activity screening, followed by mechanism-of-action studies.

Diagram 2: Antimicrobial Target Validation Workflow

Caption: Workflow for antimicrobial activity and mechanism of action studies.

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [9]

-

Prepare Reagents:

-

Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Test Compound: Prepare a 2-fold serial dilution in a 96-well plate using MHB.

-

-

Assay Procedure:

-

Inoculate each well of the compound dilution plate with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate at 37°C for 18-24 hours.

-

-

Detection:

-

Visually inspect the wells for turbidity or measure the optical density at 600 nm.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

-

Protocol 3.3.2: DNA Gyrase Supercoiling Inhibition Assay

-

Prepare Reagents:

-

Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Relaxed pBR322 DNA: Substrate for the supercoiling reaction.

-

E. coli DNA Gyrase.

-

Test Compound: Diluted in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound.

-

Add the DNA gyrase enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

-

Detection:

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Data Analysis:

-

Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

-

Protocol 3.3.3: Bacterial Outer Membrane Permeability Assay (NPN Uptake) [1][3]

-

Prepare Reagents:

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose.

-

Bacterial Suspension: Grow Gram-negative bacteria to the logarithmic phase, harvest, wash, and resuspend in HEPES buffer.[3]

-

N-phenyl-1-naphthylamine (NPN) stock solution.

-

Test Compound.

-

-

Assay Procedure:

-

In a 96-well black plate, mix the bacterial suspension with the test compound.

-

Add NPN to a final concentration of 10 µM.

-

-

Detection:

-

Immediately measure the fluorescence at Ex/Em = 350/420 nm over time.

-

-

Data Analysis:

-

An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane, signifying increased permeability.

-

Neurological Target Engagement Assay

Protocol 3.4.1: Serotonin 5-HT2A Receptor Binding Assay [4]

-

Prepare Reagents:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA.

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

-

Membrane Preparation: Prepare membranes from cells expressing the human 5-HT2A receptor or from rat frontal cortex tissue.

-

Test Compound: Serial dilutions in binding buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, [³H]Ketanserin (at a concentration near its Kd, e.g., 2 nM), and the test compound.

-

For non-specific binding determination, use a high concentration of a known 5-HT2A ligand (e.g., 10 µM spiperone).

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition caused by the test compound and calculate the Ki value using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of (5-Chlorothiophen-2-ylmethyl)-methyl-amine Derivative Series

| Compound ID | JNK1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | E. coli MIC (µg/mL) | 5-HT2A Ki (nM) |

| CTM-001 | 0.5 | >100 | 15.2 | 8 | 50 |

| CTM-002 | 12.8 | 1.2 | 0.8 | >64 | 1500 |

| CTM-003 | >50 | 85.6 | >100 | 2 | >10000 |

| CTM-004 | 1.1 | 0.9 | 1.5 | 32 | 75 |

Conclusion

The (5-Chlorothiophen-2-ylmethyl)-methyl-amine scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge base of thiophene pharmacology, researchers can strategically direct their efforts towards high-potential therapeutic targets in oncology, inflammation, infectious diseases, and neurology. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of these targets, enabling a data-driven approach to lead optimization and preclinical development. Through the systematic application of these methodologies, the full therapeutic potential of this exciting class of compounds can be realized.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. [Link]

-

Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

-

5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

2.6. Outer Membrane Permeability Assay. Bio-protocol. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]

-

Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences. [Link]

-

CNS Drug Development – Lost in Translation? Bentham Science. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Molecules. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Most expected CNS drug launches of 2024. Neuroservices-Alliance. [Link]

-

New Fused Thiophenes as Anticancer Agents. Iowa Flintbox. [Link]

-

Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]

-

Influenza - Neuraminidase Inhibition Test. IZSVe. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Lipoxygenase Activity Assay Kit (Fluorometric). BioVision. [Link]

Sources

- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. assaygenie.com [assaygenie.com]

- 16. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

safety and handling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine

An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chlorothiophen-2-ylmethyl)-methyl-amine is a substituted thiophene derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety considerations and handling procedures for (5-Chlorothiophen-2-ylmethyl)-methyl-amine, synthesized from available data on analogous compounds, including chlorinated thiophenes and secondary amines. It is intended to empower researchers to work safely with this compound by fostering a proactive safety culture grounded in scientific principles.

Introduction: A Proactive Approach to Chemical Safety

The responsible conduct of research necessitates a foundational commitment to safety. With novel compounds such as (5-Chlorothiophen-2-ylmethyl)-methyl-amine, for which specific toxicological and safety data may be limited, a precautionary approach is essential. This guide is structured to provide a robust framework for risk assessment and the implementation of safe handling practices by extrapolating from the known hazard profiles of its constituent chemical motifs: a chlorinated thiophene ring and a secondary methylamine group. The causality behind each recommendation is explained to provide a deeper understanding of the associated risks.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For (5-Chlorothiophen-2-ylmethyl)-methyl-amine, the overall hazard profile is a composite of the risks associated with its structural components.

The Thiophene Moiety: Flammability and Systemic Toxicity

The thiophene ring is a common heterocycle in medicinal chemistry. However, it is not without its hazards. Thiophene itself is a flammable liquid, and its vapors can form explosive mixtures with air.[1] Upon combustion, it can produce toxic and irritating fumes, including sulfur oxides.[1] Chronic exposure to thiophene derivatives may pose a risk of liver damage.[2] Furthermore, the metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to reactive intermediates (S-oxides and epoxides) responsible for toxic side effects such as nephrotoxicity and hepatotoxicity.[3][4] The presence of a chlorine atom on the thiophene ring may further influence its metabolic profile and reactivity.

The Secondary Amine Functionality: Corrosivity and Irritation

The secondary amine group, specifically a methylamine derivative, introduces significant hazards. Methylamine is a corrosive and toxic substance known to cause severe skin burns and eye damage.[5] Inhalation of methylamine vapors can lead to severe respiratory tract irritation, with symptoms including coughing, a burning sensation, and difficulty breathing.[6] Amines, in general, should be handled with appropriate personal protective equipment (PPE) to prevent contact with skin and eyes.[7]

A critical, and often overlooked, hazard associated with secondary amines is their potential to form nitrosamines.[8] Nitrosamines are a class of compounds that are often carcinogenic. This can occur if the amine comes into contact with nitrosating agents (e.g., nitrites, nitrogen oxides). Therefore, careful consideration of reaction conditions and storage is necessary to mitigate this risk.[9]

Predicted Hazard Summary

Based on the analysis of its structural components, (5-Chlorothiophen-2-ylmethyl)-methyl-amine should be treated as a hazardous substance with the following potential risks:

| Hazard Class | Predicted Hazard | Justification |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on data for methylamine and chlorinated thiophene derivatives.[10] |

| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Primary hazard associated with the methylamine moiety.[5] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | Primary hazard associated with the methylamine moiety.[5] |

| Respiratory Irritation | May cause respiratory irritation. | Known hazard of both methylamine and thiophene.[2][6] |

| Flammability | Potentially flammable. | Thiophene is a flammable liquid.[1][2] |

| Long-term Toxicity | Potential for liver or kidney damage with chronic exposure. | Based on the metabolic toxicity of thiophene-containing drugs.[3][4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

All work with (5-Chlorothiophen-2-ylmethyl)-methyl-amine, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of potentially harmful vapors.[11] The fume hood also provides a contained space in the event of a spill. An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are minimum requirements:

-

Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin Protection :

-

Gloves : Chemically resistant gloves are required. Given the composite nature of the molecule, nitrile gloves may offer adequate protection for incidental contact, but it is advisable to consult a glove compatibility chart. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

-

Lab Coat : A flame-resistant lab coat with full-length sleeves is required to protect against splashes and fire hazards.

-

Clothing and Footwear : Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[12]

-

-

Respiratory Protection : If there is a risk of exposure above established limits or in the event of a ventilation failure, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the compound.

General Handling Procedures

-

Avoid Inhalation, Ingestion, and Skin Contact : Treat this compound with the utmost respect. Avoid direct contact with the skin, eyes, and clothing.[11] Do not breathe vapors or dust.

-

Grounding and Bonding : Due to the potential flammability of the thiophene moiety, take precautionary measures against static discharge. Ensure that all containers and equipment are properly grounded and bonded during transfers.

-

Use in a Well-Ventilated Area : All manipulations should be performed in a chemical fume hood.[13][14]

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13]

Storage Requirements

Proper storage is essential for both safety and to ensure the stability of the compound.

-

Container : Keep the container tightly closed when not in use.[11]

-

Location : Store in a cool, dry, and well-ventilated area.[7] The storage area should be away from direct sunlight and sources of heat or ignition.[14]

-

Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and nitrosating agents to prevent potentially violent reactions or the formation of carcinogenic nitrosamines.[7]

Experimental Workflows: A Step-by-Step Approach to Safety

The following diagram illustrates a generalized workflow for handling a new chemical sample like (5-Chlorothiophen-2-ylmethyl)-methyl-amine, integrating safety checkpoints at each stage.

Caption: Generalized workflow for the safe handling of chemical samples.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

Spills

-

Small Spills : For a small spill contained within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

-

Large Spills : Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid Measures

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Waste Disposal

All waste containing (5-Chlorothiophen-2-ylmethyl)-methyl-amine, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]

Conclusion

While (5-Chlorothiophen-2-ylmethyl)-methyl-amine presents a range of potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding the chemical causality behind these safety recommendations, researchers can foster a culture of safety that protects themselves and their colleagues, enabling the responsible advancement of scientific discovery.

References

-

Carl ROTH. Safety Data Sheet: Methylamine. [Link]

-

Linde Gas GmbH. (2017-01-24). SAFETY DATA SHEET Methylamine, anhydrous. [Link]

-

Airgas. (2025-02-05). Safety Data Sheet: Methylamine. [Link]

-

New Jersey Department of Health. (2000-12). Hazardous Substance Fact Sheet: Thiophene. [Link]

-

GTP. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Nitrosamines Exchange. (2024-01-15). Risk assessment not strong enough, specifically on related impurities containing secondary amine. [Link]

-

ResearchGate. (2025-08-07). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

-

Wood, D. M., et al. (PMC). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). [Link]

-

Rawsource. (2024-07-03). What are Amines? Structure, Types, Applications, and Safety. [Link]

-

PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]

-

ACS Publications. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

-

Unspecified University. Laboratory Safety and Chemical Hygiene Plan. [Link]

-

Duke University Chemistry. Safety Manual. [Link]

-

Centers for Disease Control and Prevention (NIOSH). Methylamine - IDLH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. nj.gov [nj.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. produkte.linde-gas.at [produkte.linde-gas.at]

- 6. Methylamine - IDLH | NIOSH | CDC [cdc.gov]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. rawsource.com [rawsource.com]

- 9. ⚖️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Safety Manual | Chemistry [chem.duke.edu]

- 13. carlroth.com [carlroth.com]

- 14. airgas.com [airgas.com]

Methodological & Application

reaction conditions for coupling (5-Chlorothiophen-2-ylmethyl)-methyl-amine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of (5-Chlorothiophen-2-ylmethyl)-methyl-amine

Authored by: A Senior Application Scientist

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional organic materials.[1][2] Its derivatives are integral to the development of novel therapeutic agents, from anticancer to antimalarial compounds.[3] (5-Chlorothiophen-2-ylmethyl)-methyl-amine is a valuable and versatile building block, offering a reactive handle for molecular elaboration. The chlorine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]

This guide provides detailed application notes and protocols for the most common and effective coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As chloroarenes are typically less reactive than their bromo or iodo counterparts, the choice of catalyst system—specifically the palladium source and the phosphine ligand—is critical for achieving high efficiency and yield.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen conditions, empowering users to troubleshoot and optimize these powerful transformations.

PART 1: The Scientific Rationale of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount to rational protocol design and optimization.

The General Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (5-Chlorothiophen-2-ylmethyl)-methyl-amine. This is often the rate-limiting step for chloroarenes and necessitates the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[1][7] This step transforms the palladium to a Pd(II) species.

-

Transmetalation (for Suzuki & Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) coordinates to the Pd(II) center. For Suzuki and Sonogashira reactions, this involves the transfer of an organic group from another metal (boron or copper) to the palladium.[8][9] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.[7][10]

-

Reductive Elimination: The two organic partners bound to the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7][11]

Workflow Visualization

The general workflow for setting up any of these palladium-catalyzed reactions follows a consistent pattern of careful reagent handling under an inert atmosphere to protect the oxygen-sensitive catalyst.

Caption: General experimental workflow for cross-coupling.

PART 2: Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[4][9] For coupling with (5-Chlorothiophen-2-ylmethyl)-methyl-amine, this reaction is ideal for synthesizing 5-aryl or 5-vinyl thiophene derivatives, which are common motifs in pharmaceuticals.[1][12]

Mechanism & Rationale

The key to a successful Suzuki coupling with a chloro-substrate is the catalyst system. The oxidative addition of Pd(0) into the strong C-Cl bond is challenging. Modern catalyst systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) species and promote the difficult oxidative addition step. A base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl-((5-phenyl-thiophen-2-yl)-methyl)-amine

Materials:

-

(5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

-

Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line

Procedure:

-

Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add (5-Chlorothiophen-2-ylmethyl)-methyl-amine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical as the Pd(0) species, formed in situ, is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane and water via syringe. The small amount of water often accelerates the reaction.[13]

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the final product.

| Parameter | Recommended Condition | Rationale / Causality |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that are easily reduced to the active Pd(0) state in situ. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are required to facilitate the difficult oxidative addition to the C-Cl bond.[1] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. K₃PO₄ is a good general-purpose base for this reaction.[1] |

| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents are typical. A small amount of water can increase reaction rates.[13] |

| Temperature | 80-110 °C | Higher temperatures are needed to overcome the activation energy for C-Cl bond cleavage. |

PART 3: Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, replacing harsher classical methods.[10] It allows for the coupling of (5-Chlorothiophen-2-ylmethyl)-methyl-amine with a wide variety of primary and secondary amines to form complex diaryl or aryl-alkyl amines, which are prevalent in pharmaceuticals.[7]

Mechanism & Rationale

Similar to the Suzuki coupling, the oxidative addition step is critical. The choice of ligand is paramount, and ligands like XPhos or BrettPhos are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the coupling amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate that precedes reductive elimination.[10]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of N-((5-(phenylamino)thiophen-2-yl)methyl)-N-methylamine

Materials:

-

(5-Chlorothiophen-2-ylmethyl)-methyl-amine (1.0 mmol, 1.0 equiv.)

-

Aniline (1.1 mmol, 1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

-

Toluene (5 mL)

-

Schlenk tube, magnetic stir bar, nitrogen/argon line

Procedure:

-

Setup: In a glovebox or under a strong counterflow of inert gas, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: In the same inert environment, add Pd₂(dba)₃ and XPhos. Add the (5-Chlorothiophen-2-ylmethyl)-methyl-amine.

-

Solvent and Amine Addition: Add dry, degassed toluene, followed by the aniline via syringe.

-

Inerting: Seal the tube tightly with a Teflon screw cap. Remove from the glovebox.

-

Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. The reaction mixture will typically become thick and dark.

-